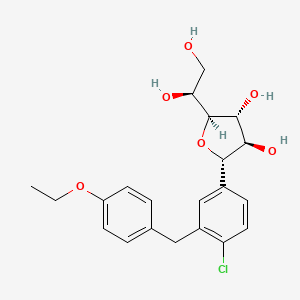
Isolopinavir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isolopinavir is a synthetic compound belonging to the class of protease inhibitors. It is structurally related to lopinavir, a well-known antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infections. This compound has been studied for its potential antiviral properties and its ability to inhibit the replication of various viruses, including HIV and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isolopinavir involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This involves the use of reagents such as phenylacetic acid, benzylamine, and various protecting groups to ensure selective reactions.
Introduction of functional groups: Functional groups such as hydroxyl and amide groups are introduced through selective oxidation and amidation reactions. Common reagents used in these steps include sodium periodate, acetic anhydride, and ammonia.
Final coupling and deprotection: The final step involves coupling the synthesized intermediate with a suitable protecting group, followed by deprotection to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Isolopinavir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols and amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated and aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Isolopinavir has been extensively studied for its antiviral properties. It has shown efficacy in inhibiting the replication of HIV by targeting the viral protease enzyme, thereby preventing the maturation of viral particles. Additionally, this compound has been investigated for its potential use in treating SARS-CoV-2 infections, where it inhibits the viral protease enzyme critical for viral replication.
In the field of chemistry, this compound is used as a model compound for studying protease inhibitors and their mechanisms of action. In biology and medicine, it serves as a valuable tool for understanding viral replication and developing new antiviral therapies. Industrially, this compound is used in the production of antiviral drugs and as a reference standard in quality control laboratories.
Wirkmechanismus
Isolopinavir exerts its antiviral effects by inhibiting the activity of the viral protease enzyme. The protease enzyme is responsible for cleaving viral polyproteins into functional proteins required for viral replication. By binding to the active site of the protease enzyme, this compound prevents the cleavage of polyproteins, leading to the formation of immature and non-infectious viral particles. This mechanism is similar to that of other protease inhibitors, such as ritonavir and saquinavir.
Vergleich Mit ähnlichen Verbindungen
Isolopinavir is structurally similar to other protease inhibitors, including lopinavir, ritonavir, and saquinavir. it exhibits unique properties that distinguish it from these compounds. For example, this compound has shown higher potency in inhibiting certain viral proteases and has a different pharmacokinetic profile, leading to improved bioavailability and longer duration of action.
Similar Compounds
Lopinavir: Used in combination with ritonavir for the treatment of HIV infections.
Ritonavir: Boosts the efficacy of other protease inhibitors by inhibiting their metabolism.
Saquinavir: One of the first protease inhibitors developed for the treatment of HIV.
This compound’s unique structural features and improved pharmacokinetic properties make it a promising candidate for further research and development in antiviral therapy.
Eigenschaften
CAS-Nummer |
1132765-59-3 |
|---|---|
Molekularformel |
C38H50N4O5 |
Molekulargewicht |
642.83 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(2S,3S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)pentanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)
